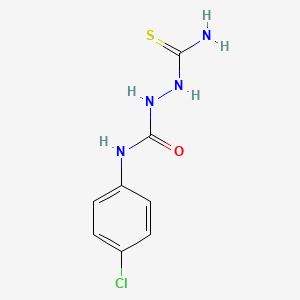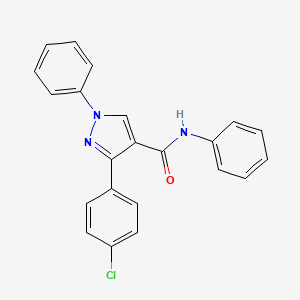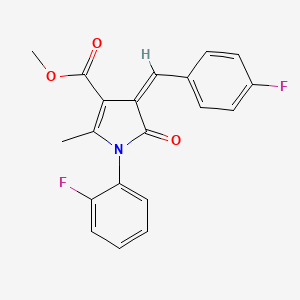
2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide, also known as ACC-HC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
The exact mechanism of action of 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell growth and survival. Specifically, 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to inhibit the activity of the enzyme carbonic anhydrase, which plays a key role in regulating cellular pH and ion transport.
Biochemical and Physiological Effects:
2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and antibacterial and antiviral activity. Additionally, 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response.
实验室实验的优点和局限性
One of the main advantages of using 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide in laboratory experiments is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. Additionally, 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to exhibit low toxicity and good stability, making it a valuable tool for investigating various biological processes. However, one limitation of using 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide. One area of interest is in the development of new cancer therapies based on 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide and other hydrazine derivatives. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide and its potential applications in other areas of scientific research, such as immunology and infectious disease. Finally, the development of more efficient synthesis methods for 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide and related compounds could help to facilitate further research in this field.
合成方法
The synthesis of 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide involves the reaction of 4-chlorophenylhydrazine with thiocarbonyldiimidazole, followed by the addition of N,N-dimethylformamide and acetic acid. The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is in the field of cancer research, where 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to exhibit anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis. Additionally, 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria and viruses.
属性
IUPAC Name |
1-(carbamothioylamino)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4OS/c9-5-1-3-6(4-2-5)11-8(14)13-12-7(10)15/h1-4H,(H3,10,12,15)(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORICCFOEWXWRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NNC(=S)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Carbamothioylamino)-3-(4-chlorophenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B4883671.png)
![N-[3-(dimethylamino)propyl]-1-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4883679.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4883687.png)
![3-{1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4883698.png)

![5-{[(4-chloro-3-fluorophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4883714.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883719.png)

![2-(2-furyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)
![4-amino-2-methyl-5-{[4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium-3-yl]methyl}pyrimidin-1-ium dichloride](/img/structure/B4883737.png)

![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)

![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)